3 beta-O-acetyloleanolic acid is a pentacyclic triterpenoid compound derived from oleanolic acid, primarily isolated from the seeds of Vigna sinensis K. This compound is recognized for its diverse biological activities, including anti-cancer and anti-angiogenesis properties, making it a significant subject of research in medicinal chemistry and pharmacology. The chemical structure can be represented by the molecular formula .
3 beta-O-acetyloleanolic acid is classified under triterpenoids, a large class of naturally occurring organic chemicals derived from five-carbon isoprene units. It is specifically a derivative of oleanolic acid, which itself is found in various plants, particularly in the family Fabaceae. The compound can be sourced from the seeds of Vigna sinensis, commonly known as Chinese cowpea or black-eyed pea .
The synthesis of 3 beta-O-acetyloleanolic acid typically involves the acetylation of oleanolic acid. A common method utilizes acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. This reaction allows for the introduction of an acetoxy group at the 3-position of oleanolic acid, yielding 3 beta-O-acetyloleanolic acid .
The purity and identity of the synthesized product are usually confirmed through various spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy .
3 beta-O-acetyloleanolic acid can undergo several chemical reactions:
The mechanism of action for 3 beta-O-acetyloleanolic acid involves multiple pathways:
These properties contribute to its behavior in biological systems and its utility in pharmaceutical formulations .
3 beta-O-acetyloleanolic acid has several scientific applications:
3β-OA originates via the cyclization of 2,3-oxidosqualene, a key intermediate in the plant isoprenoid pathway. In Vigna sinensis, enzymatic epoxidation and cyclization yield oleanolic acid, which undergoes site-specific acetylation at the C-3 hydroxyl group to form 3β-OA. This acetyltransferase-mediated modification occurs in specialized plant tissues, particularly seeds, as a defense mechanism against pathogens and environmental stressors [5] [7]. Beyond cowpea, 3β-OA occurs in:
Table 1: Natural Occurrence and Extraction Methods for 3β-OA
Plant Source | Tissue | Primary Extraction Method | Isolation Technique |
---|---|---|---|
Vigna sinensis K. | Seeds | Ethanol maceration | Crystallization (chloroform) |
Olea europaea | Leaves | Soxhlet (96% ethanol) | GC-FID/GC-MS |
Lantana camara | Aerial parts | Petroleum ether defatting + ethanol | Silica gel chromatography |
Syzygium aromaticum | Flower buds | Sequential solvent extraction | Recrystallization (ethanol) |
Geographical and environmental factors critically influence 3β-OA yield. For instance, olive cultivars from Mediterranean regions show 15–30% higher 3β-OA content than those from subtropical zones due to UV exposure and temperature stress adaptations [7].
3β-OA (C~32~H~50~O~4~; MW 498.74 g/mol) is structurally characterized by:
Figure: Structural Comparison
Oleanolic Acid: C~30~H~48~O~3~ (MW 456.70); Free C-3 OH group3β-O-Acetyloleanolic Acid: C~32~H~50~O~4~ (MW 498.74); C-3 OCOCH~3~ group
This C-3 acetylation profoundly alters physicochemical properties:
Semi-synthetic derivatives further exploit this scaffold:
3β-OA’s therapeutic profile spans six major pharmacological domains:
Table 2: Key Pharmacological Targets and Effects of 3β-OA
Activity | Primary Targets | Observed Effects |
---|---|---|
Antilymphangiogenic | VEGFR-1/VEGFR-2 phosphorylation | 60% reduction in lymph node metastasis (oral cancer) |
Hypolipidemic | AMPK, GLUT-2, LDLR | 45% decrease in serum triglycerides (NAFLD model) |
Pro-apoptotic | Bcl-2/Bax ratio, caspase-3/9 | 3-fold Bax upregulation in colon cancer |
Adipokine modulation | IGF-1, lipocalin-2, MCP-1 | 20-fold increase in serum IGF-1 (HFD rats) |
The compound’s research significance lies in its ability to concurrently modulate cancer metastasis, metabolic dysregulation, and inflammation—three hallmarks of chronic diseases. Its multi-target action circumvents single-pathway limitations of synthetic drugs, positioning it as a scaffold for developing "polypharmacology" agents [2] [3] [5].
CAS No.: 131580-36-4
CAS No.: 6831-14-7
CAS No.: 53938-08-2
CAS No.: 4261-17-0
CAS No.: 2016-48-0